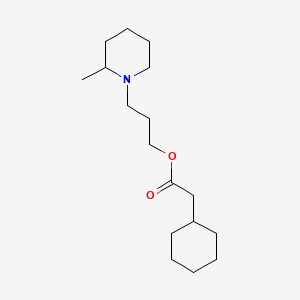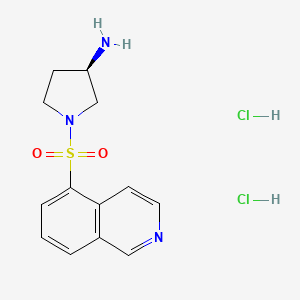
(R)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by the presence of an isoquinoline ring, a sulfonyl group, and a pyrrolidine ring, making it a versatile molecule in organic synthesis and biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of isoquinoline-5-sulfonyl chloride. This intermediate is then reacted with ®-pyrrolidin-3-ylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic research.
相似化合物的比较
Similar Compounds
- Isoquinoline-5-sulfonyl chloride hydrochloride
- 8-Methyl isoquinoline-5-sulfonyl chloride
Uniqueness
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages over similar compounds in terms of versatility and efficacy.
属性
分子式 |
C13H17Cl2N3O2S |
|---|---|
分子量 |
350.3 g/mol |
IUPAC 名称 |
(3R)-1-isoquinolin-5-ylsulfonylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c14-11-5-7-16(9-11)19(17,18)13-3-1-2-10-8-15-6-4-12(10)13;;/h1-4,6,8,11H,5,7,9,14H2;2*1H/t11-;;/m1../s1 |
InChI 键 |
WMCAWJHVTDWNAO-NVJADKKVSA-N |
手性 SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
规范 SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)

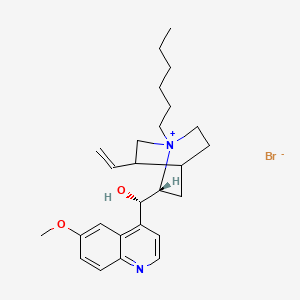
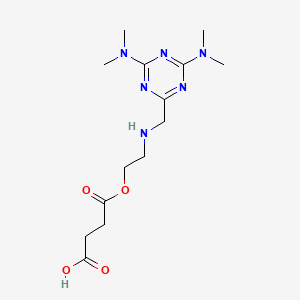
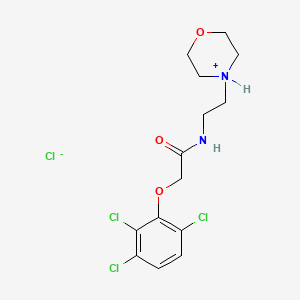

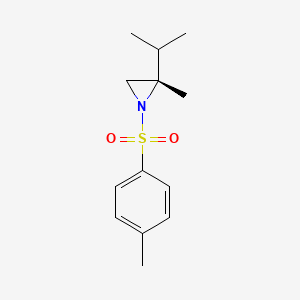
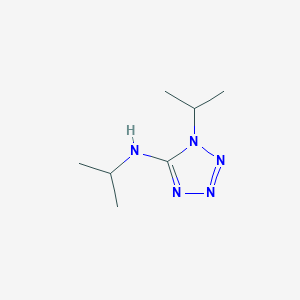
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
